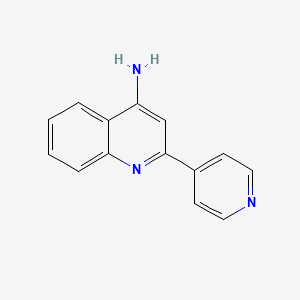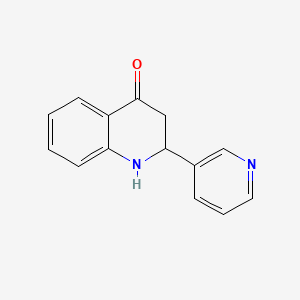
N~2~-Methyl-N-naphthalen-2-ylglycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-Methyl-N-naphthalen-2-ylglycinamide is an organic compound that belongs to the class of glycinamides It is characterized by the presence of a naphthalene ring, which is a polycyclic aromatic hydrocarbon, and a glycinamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2-Methyl-N-naphthalen-2-ylglycinamide typically involves the reaction of naphthalene-2-carboxylic acid with methylamine and glycine. The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the desired product. The reaction conditions may include elevated temperatures and specific solvents to ensure the reaction proceeds efficiently.
Industrial Production Methods
Industrial production of N2-Methyl-N-naphthalen-2-ylglycinamide may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple steps of purification, such as recrystallization or chromatography, to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N~2~-Methyl-N-naphthalen-2-ylglycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can lead to the formation of reduced naphthalene compounds.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and catalysts such as aluminum chloride (AlCl~3~).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce halogenated naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
N~2~-Methyl-N-naphthalen-2-ylglycinamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N2-Methyl-N-naphthalen-2-ylglycinamide involves its interaction with specific molecular targets. The naphthalene ring can intercalate with DNA, potentially disrupting cellular processes. Additionally, the glycinamide moiety may interact with enzymes or receptors, modulating their activity. The exact pathways and targets are still under investigation, but these interactions are believed to contribute to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalene-2-carboxamide: Similar structure but lacks the methyl group.
Naphthalene-2-sulfonamide: Contains a sulfonamide group instead of a glycinamide moiety.
Naphthalene-2-ylmethylamine: Similar naphthalene ring but different functional groups.
Uniqueness
N~2~-Methyl-N-naphthalen-2-ylglycinamide is unique due to the combination of its naphthalene ring and glycinamide moiety This combination imparts specific chemical and biological properties that are not observed in the similar compounds listed above
Eigenschaften
CAS-Nummer |
65593-07-9 |
|---|---|
Molekularformel |
C13H14N2O |
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
2-(methylamino)-N-naphthalen-2-ylacetamide |
InChI |
InChI=1S/C13H14N2O/c1-14-9-13(16)15-12-7-6-10-4-2-3-5-11(10)8-12/h2-8,14H,9H2,1H3,(H,15,16) |
InChI-Schlüssel |
KGJQUSGEMZWWKP-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC(=O)NC1=CC2=CC=CC=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-Ethyl-7-fluoro-1,3-dihydrofuro[3,4-b]quinoline](/img/structure/B11886488.png)






![1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinoline-9-carboxylic acid](/img/structure/B11886518.png)
![N-(1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)acrylamide](/img/structure/B11886520.png)




